molecular formula C11H19NO6 B1675156 Lotaustralin CAS No. 534-67-8

Lotaustralin

Cat. No. B1675156
CAS RN: 534-67-8
M. Wt: 261.27 g/mol
InChI Key: WEWBWVMTOYUPHH-QHAQEBJBSA-N
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Description

Lotaustralin is a cyanogenic glucoside found in small amounts in various plants such as Fabaceae austral trefoil (Lotus australis), cassava (Manihot esculenta), lima bean (Phaseolus lunatus), roseroot (Rhodiola rosea), and white clover (Trifolium repens) . It is structurally related to linamarin, another glucoside found in these plants .


Synthesis Analysis

The biosynthesis of Lotaustralin in plants involves key intermediates and enzymes. CYP79 enzymes catalyze the conversion of amino acids to oximes in cyanogenic glucoside biosynthesis . The enzyme system converting oxime into cyanohydrin has been identified in cassava, with CYP71E7 being a key player . This enzyme can convert 2-methylpropanal oxime (valine-derived oxime) and 2-methylbutanal oxime (isoleucine-derived oxime) to the corresponding cyanohydrins .


Molecular Structure Analysis

Lotaustralin has a molecular formula of C11H19NO6 . It is the glucoside of methyl ethyl ketone cyanohydrin .


Chemical Reactions Analysis

Lotaustralin and linamarin may be hydrolyzed by the enzyme linamarase to form glucose and a precursor to the toxic compound hydrogen cyanide . CYP71E7 exhibits low specificity for the side chain of the substrate and catalyzes the conversion of aliphatic and aromatic oximes .


Physical And Chemical Properties Analysis

Lotaustralin has a molar mass of 261.27 g/mol . It appears as colorless needles . It has good solubility in water and also in ethyl acetate .

Scientific Research Applications

Isolation and Structural Analysis

Evolutionary Significance in Plants

  • In Berberidopsis beckleri, the presence of lotaustralin suggests an evolutionary aspect. The production of cyanohydrin glycosides derived from valine/isoleucine in this plant is considered a primitive character in Flacourtiaceae (Jaroszewski, Jensen, Cornett, & Byberg, 1988).

Cyanogenic Properties

  • Lotaustralin, along with other cyanogenic glycosides, was identified in Manihot esculenta (cassava). These compounds contribute to the plant's defense mechanisms (Prawat et al., 1995).

Comparative Analysis in Rhodiola Species

  • A study comparing the concentration of lotaustralin in Rhodiola kirilowii and Rhodiola rosea revealed species-specific differences in lotaustralin content. This highlights the variability in secondary metabolite production among different species (Gryszczyńska et al., 2013).

Biosynthesis and Metabolic Roles

  • Research on the biosynthesis of cyanogenic glucosides, including lotaustralin, in plants like Linum usitatissimum (flax) provides insights into the metabolic pathways and evolutionary significance of these compounds (Butler & Conn, 1964).

Insect-Plant Interactions

  • Studies on larvae of the moth Zygaena trifolii showed that they sequester cyanogenic glycosides, including lotaustralin, from their food plants, indicating a significant role in plant-insect dynamics (Nahrstedt & Davis, 1986).

Ecological Impacts

  • The presence of lotaustralin in plants like Trifolium repens(white clover) has ecological implications. It offers protection against grazing by certain animals, influencing plant survival and adaptation strategies (Kakes, 2004).

Extraction Techniques

  • Supercritical carbon dioxide extraction has been used to effectively extract lotaustralin from Rhodiola rosea, demonstrating an efficient method for obtaining this compound from plant sources (Cui et al., 2016).

Biosynthesis in Butterflies and Moths

  • Research has shown that butterflies and moths incorporate specific amino acids into linamarin and lotaustralin, highlighting the significance of these compounds in the animal kingdom (Wray, Davis, & Nahrstedt, 1983).

Quantitative Analysis in Plants

  • Gas chromatography methods have been developed to determine the content of salidroside and lotaustralin in Rhodiola species, providing a tool for quantitative analysis in botanical research (Kang et al., 1998).

Safety And Hazards

Lotaustralin can decompose to the toxic chemical hydrogen cyanide . Exposure to this compound should be avoided and protective measures should be taken while handling it .

properties

IUPAC Name

(2R)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWBWVMTOYUPHH-QHAQEBJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897501
Record name Lotaustralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lotaustralin

CAS RN

534-67-8
Record name Lotaustralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lotaustralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lotaustralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOTAUSTRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P588137A94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,120
Citations
H Zilg, EE Conn - Journal of Biological Chemistry, 1974 - ASBMB
The methyl linamarin that occurs naturally in linen flax (Linum usitatissimum L.) seedlings was shown to have the R configuration, ie it is identical with (R)-lotaustralin, (R)-2-hydroxy-2-…
Number of citations: 32 www.jbc.org
MD Andersen, PK Busk, I Svendsen… - Journal of Biological …, 2000 - ASBMB
The first committed steps in the biosynthesis of the two cyanogenic glucosides linamarin and lotaustralin in cassava are the conversion of l-valine andl-isoleucine, respectively, to the …
Number of citations: 250 www.jbc.org
K Forslund, M Morant, B Jørgensen, CE Olsen… - Plant …, 2004 - academic.oup.com
… cyanogenic glucosides linamarin and lotaustralin. The content … demonstrated that lotaustralin, rhodiocyanoside A, and … l-Val, in agreement with lotaustralin and rhodiocyanoside A and D …
Number of citations: 127 academic.oup.com
KC Spencer, DS Seigler, A Nahrstedt - Phytochemistry, 1986 - Elsevier
Linamarin, lotaustralin, linustatin, and neolinustatin were isolated from Passiflora pendens (subgenus Plectostemma, section Cieca). Linamarin and lotaustralin were isolated from P. …
Number of citations: 44 www.sciencedirect.com
FH Bisset, RC Clapp, RA Coburn, MG Ettlinger… - Phytochemistry, 1969 - Elsevier
… , have been given the name lotaustralin. We prefer, in accord with standard practice for cyanogeneticglycosides, to restrict the term lotaustralin to that member of the pair of 2-(/?-D-…
Number of citations: 68 www.sciencedirect.com
F Nartey - Phytochemistry, 1968 - Elsevier
… homologue lotaustralin, 2(… lotaustralin are synthesized from valine and isoleucine respectively. The present paper presents evidence for the occurrence of both linamarin and lotaustralin …
Number of citations: 148 www.sciencedirect.com
K Jørgensen, AV Morant, M Morant, NB Jensen… - Plant …, 2011 - academic.oup.com
Cassava (Manihot esculenta) is a eudicotyledonous plant that produces the valine- and isoleucine-derived cyanogenic glucosides linamarin and lotaustralin with the corresponding …
Number of citations: 96 academic.oup.com
JW Jaroszewski, PS Jensen, C Cornett… - … systematics and ecology, 1988 - Elsevier
Lotaustralin, (R)-2-(β- d -glucopyranosyloxy )-2-methylbutanenitrile, was isolated from Berberidopsis beckleri (F. v. M.) Veldkamp. The presence of valine/isoleucine-derived …
Number of citations: 27 www.sciencedirect.com
A Nahrstedt, RH Davis - Comparative Biochemistry and …, 1983 - johnterahsmiley.com
… In all cyanogenic species the source of cyanide is the glucosides linamarin and lotaustralin, the former always being present in the greater amount. 3. All stages of the life …
Number of citations: 123 johnterahsmiley.com
GW Butler - Phytochemistry, 1965 - Elsevier
… in which lotaustralin is not known to occt~,~-~ while lotaustralin-… that lmamarin and lotaustralin occurred in approximately … It therefore seemed likely that lotaustralin has a similar …
Number of citations: 145 www.sciencedirect.com

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